2,4-dichloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 2,4-dichloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a fused thieno[3,4-c]pyrazole core. Its structure includes two chlorine substituents on the benzamide moiety (2,4-dichloro) and a 3-chlorophenyl group attached to the pyrazole ring. The 5-oxido group in the thienopyrazole system introduces polarity, influencing its solubility and reactivity.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3O2S/c19-10-2-1-3-12(6-10)24-17(14-8-27(26)9-16(14)23-24)22-18(25)13-5-4-11(20)7-15(13)21/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUYCAYGXDOBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a thieno[3,4-c]pyrazole moiety, which is known for its biological significance. The presence of chlorine atoms and a benzamide group contributes to its reactivity and biological profile.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thienopyrazole derivatives. For instance, research on related compounds demonstrated their ability to mitigate oxidative stress in erythrocytes of Clarias gariepinus (African catfish) exposed to toxic substances like 4-nonylphenol. The thienopyrazole compounds reduced the percentage of altered erythrocytes significantly compared to control groups, indicating protective effects against oxidative damage .
Anticancer Activity
Thienopyrazole derivatives have shown promise as anticancer agents. In vitro studies indicate that these compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, pyrazolo[4,3-c]quinoline derivatives have been reported to act as selective cyclooxygenase-2 (COX-2) inhibitors and exhibit photosensitizing properties that enhance their anticancer efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of thienopyrazole derivatives are attributed to their ability to inhibit phosphodiesterase enzymes, which are involved in inflammatory pathways. This mechanism makes them potential candidates for treating conditions characterized by excessive inflammation .
The biological activity of 2,4-dichloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is primarily linked to its interaction with key biological targets:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression.
- Antioxidant Activity : By scavenging free radicals and enhancing cellular defense mechanisms, it protects cells from oxidative stress.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Study on Erythrocyte Protection
A study investigated the protective effects of thienopyrazole compounds on erythrocytes exposed to 4-nonylphenol. The results indicated that treatment with these compounds significantly reduced the percentage of altered erythrocytes compared to the control group:
| Treatment | Control | 4-Nonylphenol | Thienopyrazole Compound |
|---|---|---|---|
| Altered Erythrocytes % | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 |
This data suggests that thienopyrazole derivatives can effectively counteract the toxic effects of environmental pollutants .
Anticancer Activity Assessment
In another study focusing on anticancer properties, various thienopyrazole derivatives were tested against human cancer cell lines. The findings demonstrated significant cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and computational or experimental findings.
Substituent Variations in Benzamide Derivatives
A closely related analog is N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4). Key differences include:
- Benzamide substitution : The target compound has 2,4-dichloro substituents, whereas the analog features a 2-fluoro group. Chlorine’s higher electronegativity and larger atomic radius may enhance halogen bonding and lipophilicity compared to fluorine .
- Pyrazole substituent : Both share the 3-chlorophenyl group, suggesting conserved steric bulk at this position.
Thienopyrazole Derivatives with Extended Chains
lists compounds with tetradecanamide chains, such as 2-(3-tert-butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide. Key distinctions:
- Chain length : The tetradecanamide chain introduces significant hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.
- Aromatic substituents: The presence of methoxy and trichlorophenyl groups alters electronic properties (e.g., electron-donating vs.
Computational and Experimental Insights
- For example, the 5-oxido group in the target compound may create a region of high electron density, enhancing interactions with electrophilic targets .
- Crystallographic Data: While direct data for the target compound is unavailable, SHELX () has been widely used to resolve structures of similar thienopyrazoles. The 3-chlorophenyl group’s orientation in the crystal lattice could influence packing efficiency and stability .
- Thermodynamic Properties : The Colle-Salvetti correlation-energy formula () could model the compound’s correlation energy, with chlorine substituents increasing local electron correlation effects compared to fluorine or methoxy groups .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| 2,4-Dichloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | C₁₉H₁₂Cl₃N₃O₂S | 475.78 | 2,4-dichlorobenzamide, 3-chlorophenyl | 4.2 |
| N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4) | C₁₉H₁₂ClFN₃O₂S | 424.84 | 2-fluorobenzamide, 3-chlorophenyl | 3.8 |
| 2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-...)tetradecanamide [Ev4] | C₄₇H₅₅Cl₂N₅O₆S | 937.90 | Tetradecanamide, 3,4-dimethoxyphenyldiazenyl | 8.5 |
Research Findings and Implications
- Pharmacological Potential: The target compound’s dichlorobenzamide moiety may enhance receptor binding affinity compared to fluorinated analogs, as observed in kinase inhibitors where chlorine improves hydrophobic pocket interactions .
- Environmental Impact : Chlorinated aromatics (e.g., 2,4-dichloro) raise concerns about persistence, whereas methoxy or fluorine substituents offer greener alternatives .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step pathways, typically starting with cyclization of substituted thioketones and hydrazines to form the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclization : Use ethanol or DMF as solvents with glacial acetic acid as a catalyst for precursor assembly .
- Amide Coupling : React the pyrazole intermediate with 2,4-dichlorobenzoyl chloride under reflux conditions .
- Optimization : Adjust reaction time (4–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for amide coupling) to enhance purity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions and amide linkage .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- Crystallography :
Advanced: How can computational tools like Multiwfn be applied to analyze electronic properties and predict reactivity?
- Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions using Multiwfn to predict reaction sites .
- Topology Analysis : Quantify bond critical points (BCPs) to assess intramolecular interactions (e.g., hydrogen bonding in the amide group) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to estimate kinetic stability and charge transfer potential .
Advanced: When encountering contradictions in biological activity data across studies, what methodological approaches can resolve discrepancies?
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography to rule out isomer-related activity differences .
- Comparative Studies : Test structural analogs (e.g., fluoro/chloro substitutions) to isolate functional group contributions .
Basic: What key structural features contribute to the compound’s pharmacological potential?
- Thieno[3,4-c]Pyrazole Core : Enhances binding to kinase targets via π-π stacking .
- Chloro Substituents : Increase lipophilicity and membrane permeability (logP ~3.2 predicted) .
- Benzamide Moiety : Facilitates hydrogen bonding with biological receptors (e.g., ATP-binding pockets) .
Advanced: What strategies can improve solubility and bioavailability without compromising activity?
- Prodrug Design : Introduce phosphate or PEG groups at the amide nitrogen to enhance aqueous solubility .
- Co-Crystallization : Use GRAS (Generally Recognized as Safe) co-formers (e.g., succinic acid) to modify crystal packing .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles for controlled release and improved cellular uptake .
Advanced: How can researchers resolve challenges in refining crystallographic data for this compound?
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twinning fractions .
- Disorder Modeling : Apply PART/SUMP restraints for flexible substituents (e.g., chlorophenyl groups) .
- High-Resolution Data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve R-factor convergence (<0.05) .
Basic: What are the common impurities observed during synthesis, and how can they be mitigated?
- Unreacted Precursors : Monitor via TLC and optimize reaction times .
- Oxidation Byproducts : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reflux .
- Diastereomers : Employ chiral HPLC (Chiralpak AD-H column) for enantiomeric separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
